molecular formula C6H4INO3 B175931 2-Iodo-5-nitrophenol CAS No. 197243-46-2

2-Iodo-5-nitrophenol

Cat. No.: B175931
CAS No.: 197243-46-2
M. Wt: 265.01 g/mol
InChI Key: KUACYTMKOLNBNK-UHFFFAOYSA-N
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Description

2-Iodo-5-nitrophenol is an aromatic compound with the molecular formula C6H4INO3 It is characterized by the presence of both iodine and nitro functional groups attached to a phenol ring

Scientific Research Applications

2-Iodo-5-nitrophenol has diverse applications in scientific research:

Safety and Hazards

2-Iodo-5-nitrophenol is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-Iodo-5-nitrophenol are not mentioned in the search results, it is worth noting that nitrophenols are important compounds in various fields of research, including drug development, environmental studies, and biochemistry . Therefore, future research could potentially explore these areas further.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-5-nitrophenol can be synthesized through the iodination of 5-nitrophenol. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is typically carried out in an acetic acid medium at room temperature. The process is efficient, yielding high purity products with minimal by-products .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar iodination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the handling of iodine and nitro compounds.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-5-nitrophenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenolic group can be oxidized to quinones under strong oxidizing conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Reduction: 2-Iodo-5-aminophenol.

    Oxidation: Quinones derived from the phenolic group.

Comparison with Similar Compounds

    2-Nitrophenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    4-Iodo-2-nitrophenol: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.

    5-Iodo-2-nitrophenol: Another isomer with distinct properties due to the different arrangement of functional groups.

Uniqueness: 2-Iodo-5-nitrophenol is unique due to the specific positioning of the iodine and nitro groups on the phenol ring.

Properties

IUPAC Name

2-iodo-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUACYTMKOLNBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595465
Record name 2-Iodo-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197243-46-2
Record name 2-Iodo-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add, dropwise, a solution of 20.7 g (300 mmol) of sodium nitrite (NaNO2) in 100 mL of water to a solution of 30.81 g (200 mmol) of 2-amino-5-nitrophenol in a mixture of 500 mL of sulphuric acid at 30 wt. % and 500 mL of DMSO cooled to 5° C., maintaining the temperature at 5° C. After 30 min at 5° C., add dropwise a solution of 90 g (600 mmol) of sodium iodide in 100 mL of water, then bring the reaction mixture up to RT. After stirring for 2 h, distribute the reaction mixture in 2 L of a mixture of ether/aqueous solution at 10 wt. % of sodium bisulphite 1:1. Extract the aqueous phase again with 200 mL of ether, combine the organic phases and wash with 3×1 L of water, then dry over Na2SO4. After concentration under reduced pressure, purify the residue obtained by silica gel column chromatography, eluting with a cyclohexane/EtOAc gradient from 0 to 10% of EtOAc. After concentration under reduced pressure, we obtain 39.8 g of 2-iodo-5-nitrophenol in the form of a brown solid.
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
30.81 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
2 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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